molecular formula C27H23BrN4O3 B15038968 4,4'-[(5-bromo-2-hydroxyphenyl)methanediyl]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)

4,4'-[(5-bromo-2-hydroxyphenyl)methanediyl]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)

Cat. No.: B15038968
M. Wt: 531.4 g/mol
InChI Key: AHKUUOJPCBFDIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(5-bromo-2-hydroxyphenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol is a complex organic compound that features a pyrazole core structure. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry . This compound, with its unique substituents, offers potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-bromo-2-hydroxyphenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol typically involves multiple steps, starting with the preparation of the pyrazole core. One common method involves the cyclization of chalcones with hydrazine derivatives . The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic routes to increase yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield corresponding ketones or aldehydes, while substitution of the bromine atom could result in various substituted derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The pyrazole core can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    3-(5-bromo-2-hydroxyphenyl)-5-hydroxy-1-phenyl-1H-pyrazole: Shares a similar core structure but lacks the additional pyrazole ring.

    5-hydroxy-3-methyl-1-phenyl-1H-pyrazole: Similar but without the bromine and additional substituents.

Uniqueness

The uniqueness of 4-[(5-bromo-2-hydroxyphenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol lies in its dual pyrazole rings and specific substituents, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C27H23BrN4O3

Molecular Weight

531.4 g/mol

IUPAC Name

4-[(5-bromo-2-hydroxyphenyl)-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C27H23BrN4O3/c1-16-23(26(34)31(29-16)19-9-5-3-6-10-19)25(21-15-18(28)13-14-22(21)33)24-17(2)30-32(27(24)35)20-11-7-4-8-12-20/h3-15,25,29-30,33H,1-2H3

InChI Key

AHKUUOJPCBFDIN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(C3=C(C=CC(=C3)Br)O)C4=C(NN(C4=O)C5=CC=CC=C5)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.